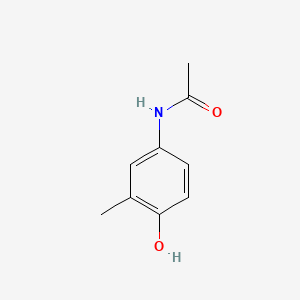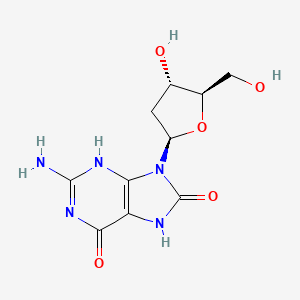
8-Hydroxy-2'-deoxyguanosine
Vue d'ensemble
Description
8-Hydroxy-2’-deoxyguanosine (8-OHdG) is a product of oxidative damage to 2’-deoxyguanosine . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS) and has been widely used as a biomarker for oxidative stress and carcinogenesis . High levels of ROS have been detected in almost all cancers, making it one of the best-characterized phenotypes in cancers .
Synthesis Analysis
8-OHdG is a byproduct of DNA oxidation resulting from free radical attacks . The formation of 8-OHdG on DNA can cause G:C—T:A mispairing mutations, which are considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
Molecular Structure Analysis
The molecular structure of 8-OHdG is complex and involves several key components. The molecular formula is C10H13N5O5 and the molar mass is 283.24 g/mol .
Chemical Reactions Analysis
8-OHdG is a product of oxidative damage to 2’-deoxyguanosine . The formation of 8-OHdG on DNA can cause G:C—T:A mispairing mutations . This oxidative damage to proteins, lipids, and DNA occurs when ROS concentration is in excess .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-OHdG are complex. It has a molecular formula of C10H13N5O5 and a molar mass of 283.24 g/mol .
Applications De Recherche Scientifique
Biomarker for Oxidative Stress
8-OHdG is extensively used as a biomarker for oxidative stress. It is a product of DNA oxidation resulting from reactive oxygen species (ROS) attacking the DNA molecule . Elevated levels of 8-OHdG in biological samples, such as urine or blood serum, indicate increased oxidative stress, which is a condition implicated in various diseases and aging processes .
Aging Research
In aging research, 8-OHdG serves as an indicator of cellular damage accumulation over time. Studies have associated higher plasma levels of 8-OHdG with increased risks of age-related cognitive decline and motoric cognitive risk syndrome in elderly populations . This underscores its potential as a biomarker for early detection and intervention in age-associated disorders.
Environmental Toxicity Studies
8-OHdG is a valuable tool in assessing the impact of environmental toxins. It helps measure the extent of DNA damage caused by exposure to pollutants, such as heavy metals, polycyclic aromatic hydrocarbons, and other carcinogens found in the environment . This application is crucial for understanding the long-term effects of environmental exposures on human health.
Cancer Research
The compound is a critical biomarker in oncology, where it is used to assess the risk and prognosis of various cancers. Elevated urinary levels of 8-OHdG have been linked to an increased risk of cancer, making it a significant factor in cancer risk assessment and the study of carcinogenesis .
Neurodegenerative Disorders
8-OHdG levels are studied in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research has shown that oxidative DNA damage, as indicated by 8-OHdG, plays a role in the pathogenesis of these disorders . It is used to understand the mechanisms of disease progression and to develop potential therapeutic strategies.
Clinical Biomarker Studies
In clinical settings, 8-OHdG is used to evaluate the oxidative burden on patients and to monitor the effectiveness of antioxidant therapies . It is also employed in the early detection of diseases where oxidative stress is a known contributor.
Pharmacology
In pharmacological research, 8-OHdG assists in evaluating the efficacy of drugs designed to mitigate oxidative stress. It helps in understanding how certain medications can influence the levels of oxidative DNA damage and repair mechanisms within the body .
DNA Damage and Repair Mechanisms
8-OHdG is pivotal in studying DNA damage and repair mechanisms. It is a marker for the base excision repair pathway, which is a primary defense against oxidative damage to the DNA . Research involving 8-OHdG contributes to our understanding of cellular responses to DNA damage and the fidelity of DNA repair processes.
Safety and Hazards
Orientations Futures
The prognostic value of 8-OHdG expression in patients with cancer is still unclear . More research is needed to determine whether the expression level of 8-OHdG can be used as a biomarker for the prognosis of all human cancers . Furthermore, it is needed to define background ranges for 8-OHdG, to use it as a measure of oxidative stress overproduction .
Mécanisme D'action
Target of Action
8-Hydroxy-2’-deoxyguanosine (8-OHdG), also known as 8-Oxo-2’-deoxyguanosine, is a product of oxidative damage to 2’-deoxyguanosine . It primarily targets nuclear and mitochondrial DNA . The compound is a major form of free radical-induced oxidative lesions .
Mode of Action
8-OHdG is formed when reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen attack the 8th carbon atom of the guanine base in DNA . This oxidative damage can lead to G:C—T:A mispairing mutations , which are considered to have a close relationship with the development and progression of tumors, cell aging, and some degenerative diseases .
Biochemical Pathways
The formation of 8-OHdG is a result of oxidative stress, which is a state of imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants . The increase in the 8-OHdG level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Pharmacokinetics
It is known that 8-ohdg can be detected in biological samples such as urine, serum, and saliva , suggesting that it is metabolized and excreted from the body.
Result of Action
The presence of 8-OHdG in DNA is indicative of DNA damage associated with mutagenesis and carcinogenesis . High levels of 8-OHdG have been detected in individuals suffering from various cancers , making it a major biomarker of DNA damage induced by ROS .
Action Environment
The formation of 8-OHdG is influenced by various environmental factors that can generate ROS, such as ionizing radiation and many environmental chemicals . Endogenous factors, such as oxygen metabolism, can also contribute to the production of ROS and hence the formation of 8-OHdG . The level of 8-OHdG can be modulated by dietary factors and antioxidants .
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJQHYUCKICQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904338 | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxy-deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxy-2'-deoxyguanosine | |
CAS RN |
88847-89-6 | |
| Record name | 8-Hydroxy-2′-deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-hydroxy-2'-deoxyguanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxy-deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-OHdG formed in DNA?
A1: 8-OHdG is primarily formed by the modification of deoxyguanosine (dG) in DNA by reactive oxygen species (ROS). These ROS, including hydroxyl radicals, can attack the guanine base, leading to the addition of a hydroxyl group at the C8 position, resulting in 8-OHdG. [, ]
Q2: What factors contribute to the formation of 8-OHdG?
A2: Various factors can contribute to increased 8-OHdG formation:
- Exposure to exogenous sources of ROS: This includes UV radiation, ionizing radiation, and environmental toxins like cigarette smoke and diesel exhaust particles. [, , ]
- Endogenous ROS production: Inflammation, mitochondrial dysfunction, and certain metabolic processes can generate ROS within the body. [, , ]
- Reduced antioxidant defense: Inadequate levels of antioxidants or impaired function of antioxidant enzymes can make cells more susceptible to oxidative DNA damage. []
Q3: How is 8-OHdG typically measured in biological samples?
A3: Several analytical methods are employed for 8-OHdG detection and quantification:
- High-performance liquid chromatography with electrochemical detection (HPLC-ECD): This method offers high sensitivity and selectivity for 8-OHdG. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This method analyzes 8-oxoguanine, the free base form of 8-OHdG, after DNA hydrolysis. []
- 32P-Postlabeling high-performance liquid chromatography (32P-HPLC): This highly sensitive method utilizes radioactive labeling for 8-OHdG detection. []
- Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and high-throughput approach for 8-OHdG measurement. []
- Immunohistochemical staining: This technique allows for the visualization and localization of 8-OHdG within tissues. []
Q4: What are the challenges associated with 8-OHdG analysis?
A4: Accurate 8-OHdG measurement can be challenging due to:
- Artifactual formation: Oxidation of dG to 8-OHdG can occur during sample preparation and analysis. [, ]
- Low abundance: 8-OHdG exists at very low levels in normal cells, requiring highly sensitive analytical methods. [, ]
Q5: Why is 8-OHdG considered a biomarker of oxidative DNA damage?
A5: 8-OHdG is a useful biomarker due to:
Q6: What are the potential consequences of 8-OHdG formation in DNA?
A6: 8-OHdG can have several detrimental consequences:
- Mutagenicity: It can mispair with adenine during DNA replication, leading to G:C to T:A transversions. [, ]
- Disease susceptibility: Elevated 8-OHdG levels have been associated with an increased risk of various cancers, neurodegenerative diseases, cardiovascular diseases, and other age-related disorders. [, , , ]
Q7: What is the role of DNA repair mechanisms in counteracting 8-OHdG formation?
A7: Cells possess DNA repair pathways, primarily base excision repair (BER), to remove 8-OHdG and restore DNA integrity. The enzyme 8-oxoguanine DNA glycosylase (OGG1) plays a crucial role in the BER pathway by recognizing and removing 8-OHdG from DNA. [, ]
Q8: What are some future directions for 8-OHdG research?
A8: Future research directions include:
Q9: Can 8-OHdG levels be modulated by diet or lifestyle interventions?
A9: Studies suggest that a diet rich in antioxidants and lifestyle modifications like regular exercise may help reduce oxidative stress and potentially lower 8-OHdG levels. [, ]
Q10: Is 8-OHdG only found in DNA?
A10: While primarily studied in the context of DNA damage, 8-OHdG can also form in RNA, where it may impact RNA stability and function. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)

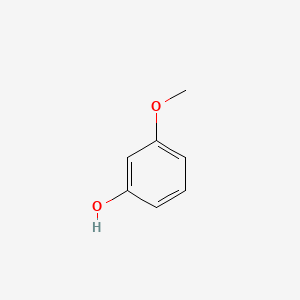
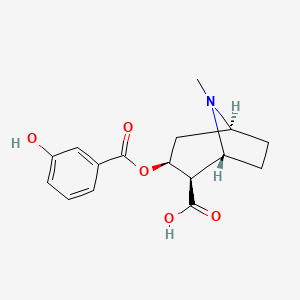
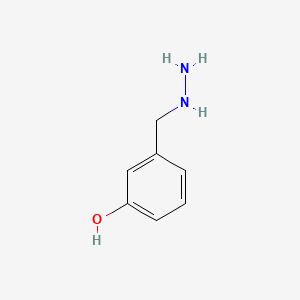
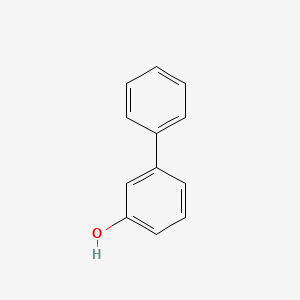
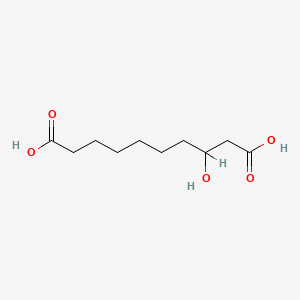
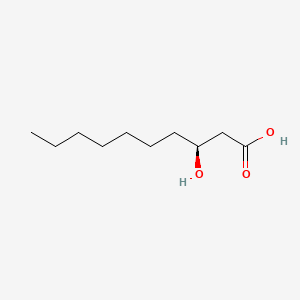
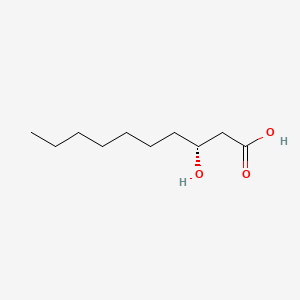


![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
